1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-11-7-10-21(15-23)14-22-17(25)12-24(21)19(27)28-13-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDGHKMQWHZDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119181 | |
| Record name | 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-12-0 | |
| Record name | 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach:
- Step 1: Protection of amine functionalities using carbamate groups such as benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) to facilitate selective reactions and improve stability.
- Step 2: Formation of the spirocyclic core via cyclization reactions involving diamines and keto acid derivatives.
- Step 3: Introduction of the keto group at position 3 through controlled oxidation or cyclization steps.
- Step 4: Final purification and isolation of the spirocyclic dicarboxylate ester.
Protection of Amines (N-Benzyl and N-tert-butyl Carbamates)
Protection of amines as carbamates is a crucial step for the selective synthesis of the spirocyclic scaffold:
| Protecting Group | Reagents Used | Conditions | Notes |
|---|---|---|---|
| Benzyl carbamate (Cbz) | Benzyl chloroformate (CbzCl), Triethylamine (Et3N) | DCM solvent, 0 °C to room temperature | Efficient N-protection; removable by hydrogenolysis |
| tert-Butyl carbamate (Boc) | Di-tert-butyl dicarbonate (Boc2O) | DCM solvent, room temperature | Stable under mild conditions; removable by acid treatment |
These protecting groups are installed on the amines prior to cyclization to prevent side reactions and enable selective functionalization.
Formation of the Spirocyclic Triazaspiro Core
The spirocyclic core, a 1,4,8-triazaspiro[5.5]undecane system, is constructed by cyclization of appropriately substituted diamines with keto acid derivatives or related electrophiles.
- A common approach involves reacting a protected diamine intermediate with a keto acid or keto ester under acidic or neutral conditions to promote intramolecular cyclization.
- The reaction is often conducted in solvents like tetrahydrofuran (THF), methanol, or water mixtures, sometimes with catalytic acid (e.g., HCl) to facilitate cyclization.
- Palladium-catalyzed hydrogenolysis may be used in subsequent steps to remove benzyl protecting groups without affecting tert-butyl esters.
Representative Preparation Procedure (From Literature Data)
A typical preparation involves:
| Step | Reagents and Conditions | Yield | Remarks |
|---|---|---|---|
| 1. N-Benzyl and N-tert-butyl protection | Treat diamine with CbzCl and Boc2O in DCM with Et3N at 0 °C to RT | High (>80%) | Protects amines for cyclization |
| 2. Cyclization | React protected diamine with keto acid in THF/MeOH/H2O with catalytic HCl | Moderate to high (60-85%) | Forms triazaspiro core |
| 3. Purification | Chromatography on silica gel | - | Ensures isolation of pure product |
This procedure is supported by experimental data showing efficient formation of spirocyclic carbamate esters with good yields and purity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Protected diamines (N-Cbz, N-Boc), keto acids or esters |
| Solvents | THF, Methanol, Water, DCM |
| Catalysts/Additives | HCl (catalytic), Pd/C for hydrogenolysis |
| Temperature | 0 °C to reflux depending on step |
| Reaction Time | 1 hour to overnight |
| Yields | 60% to 85% depending on step and purification |
| Purification | Silica gel chromatography |
Research Findings and Notes
- The use of dual carbamate protection (benzyl and tert-butyl) allows selective deprotection strategies, facilitating further functionalization or biological testing.
- Electrochemical oxidation methods provide a green and selective approach to introducing keto groups in related carbamate scaffolds, which could be adapted for this compound.
- Microwave-assisted palladium-catalyzed cross-coupling reactions are reported for related spirocyclic systems, suggesting potential for diversification of substituents on the spiro core.
- The compound’s stability is enhanced by the carbamate groups, making it suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate
This analog (CAS 1332528-29-6) shares the same spirocyclic backbone but differs in substituents: it has tert-butyl esters at positions 1 and 4 instead of the benzyl and tert-butyl esters at positions 1 and 8 in the target compound. Key differences include:
8-tert-Butyl Caffeine (Compound 1a)
It induces G1-phase cell cycle arrest in DU145 prostate cancer cells, contrasting with the target compound’s neurological focus .
This highlights how tert-butyl groups can confer distinct biological effects depending on the molecular scaffold.
Boc-L-Glutamic Acid 1-Benzyl Ester Derivatives
Compounds 10 and 12 (from ) are synthesized similarly to the target compound but feature glutamic acid/aspartic acid backbones. These analogs exhibit high yields (85–96%) during deprotection and demonstrate the versatility of benzyl/tert-butyl protection in spirocyclic synthesis .
Biological Activity
1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate (CAS: 1160247-12-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O5 |
| Molar Mass | 403.47 g/mol |
| CAS Number | 1160247-12-0 |
| Synonyms | Various (see references) |
Structural Characteristics
The compound features a unique spiro structure which contributes to its biological activity. The presence of the benzyl and tert-butyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Anticancer Potential
Research into similar spiro compounds has revealed potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies on related triazaspiro compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
The proposed mechanisms include:
- Inhibition of DNA synthesis : Some triazaspiro compounds disrupt DNA replication in cancer cells.
- Apoptosis induction : Activation of caspases leading to programmed cell death.
- Antioxidant activity : Scavenging free radicals which can contribute to cellular damage and cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various triazaspiro derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives, suggesting that modifications in the chemical structure could enhance activity.
Study 2: Anticancer Activity
In a preclinical study, a series of triazaspiro compounds were tested for their cytotoxic effects on different cancer cell lines. The results showed that specific modifications led to increased potency against breast and colon cancer cells.
Q & A
Basic: What analytical techniques are recommended for confirming the structure and purity of 1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the spirocyclic backbone and substituents (e.g., benzyl and tert-butyl groups).
- High-Performance Liquid Chromatography (HPLC): Validate purity (>97%) using reverse-phase HPLC with UV detection, as referenced for similar tert-butyl-protected spiro compounds .
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
- Melting Point Analysis: Compare observed melting points (e.g., 58–59°C for analogous compounds) to literature values .
Advanced: How can synthetic routes for this compound be optimized to improve yield and minimize side reactions?
Answer:
- Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Reaction Path Search: Utilize quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states, reducing trial-and-error approaches .
- Protecting Group Strategy: Optimize the use of benzyl and tert-butyl esters for orthogonal deprotection, minimizing hydrolysis side reactions .
Advanced: What computational methods are suitable for predicting the reactivity of this spirocyclic compound in nucleophilic or electrophilic reactions?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways for spiro ring opening or functionalization at the 3-oxo position .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, THF) .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
Basic: How do the benzyl and tert-butyl ester groups influence the compound’s stability under acidic or basic conditions?
Answer:
- tert-Butyl Esters: Resist hydrolysis under basic conditions but cleave under strong acids (e.g., TFA), making them suitable for orthogonal protection .
- Benzyl Esters: Stable under acidic conditions but cleaved via hydrogenolysis (e.g., H/Pd-C), enabling selective deprotection .
- Experimental Validation: Conduct pH-dependent stability assays using HPLC to monitor degradation .
Advanced: What mechanistic insights are critical for resolving contradictions in observed reaction outcomes (e.g., unexpected byproducts)?
Answer:
- Kinetic Isotope Effects (KIE): Differentiate between concerted and stepwise mechanisms in spiro ring transformations .
- In Situ Spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., enolates) during reactions .
- Cross-Validation: Compare computational predictions (e.g., activation energies) with experimental yields to identify discrepancies .
Advanced: How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
Answer:
- Error Analysis: Quantify approximations in DFT calculations (e.g., solvent model inaccuracies) and refine basis sets .
- Multivariate Regression: Correlate experimental variables (e.g., solvent polarity, temperature) with computational descriptors .
- High-Throughput Screening: Test predicted conditions in parallel reactors to validate computational hypotheses .
Basic: What solvent systems are optimal for handling this compound in kinetic or thermodynamic studies?
Answer:
- Polar Aprotic Solvents: Use DMF or DMSO for solubility, but avoid prolonged storage due to potential ester hydrolysis .
- Co-Solvent Blends: Combine THF with water (<10% v/v) for stability in aqueous-phase reactions .
- Low-Temperature Storage: Store at –20°C under inert gas to prevent tert-butyl ester degradation .
Advanced: How can heterogeneous reaction conditions (e.g., solid-supported catalysts) be designed for scalable synthesis?
Answer:
- Membrane Reactors: Implement continuous-flow systems to enhance mass transfer and isolate reactive intermediates .
- Immobilized Catalysts: Use silica-supported palladium for selective benzyl deprotection without spiro ring disruption .
- Process Simulation: Optimize reactor parameters (e.g., residence time, pressure) using Aspen Plus or similar software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
